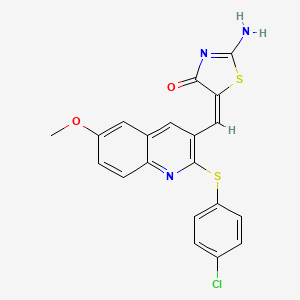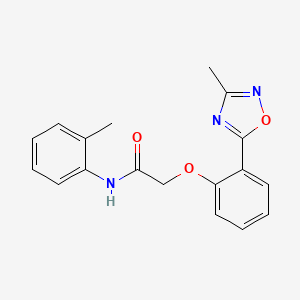
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide, also known as OMA, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. OMA has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide exerts its effects through multiple mechanisms, including the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer development. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cancer development. Additionally, this compound has been found to modulate the expression of genes involved in cell growth, differentiation, and apoptosis, which are important processes in cancer development.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are important mediators of inflammation. This compound has also been found to induce apoptosis, a process of programmed cell death that is important in cancer development. Additionally, this compound has been found to protect neurons from oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has several advantages for use in laboratory experiments, including its high potency and specificity for specific enzymes and signaling pathways. This compound has also been found to exhibit low toxicity and minimal side effects, making it a promising candidate for further development as a therapeutic agent. However, this compound may have limitations in terms of its solubility and stability, which may affect its efficacy and bioavailability in vivo.
Orientations Futures
There are several future directions for research on 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide, including its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on specific cell types and tissues. Additionally, studies are needed to optimize the synthesis and formulation of this compound for use in clinical trials. Overall, this compound represents a promising candidate for the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol with o-toluidine followed by acetylation using acetic anhydride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and neuroscience. In pharmacology, this compound has been found to exhibit potent anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes. In biochemistry, this compound has been shown to modulate the expression of genes involved in cell growth, differentiation, and apoptosis, which are important processes in cancer development. In neuroscience, this compound has been found to protect neurons from oxidative stress and inflammation, suggesting its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-3-5-9-15(12)20-17(22)11-23-16-10-6-4-8-14(16)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFPQHGYTVYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
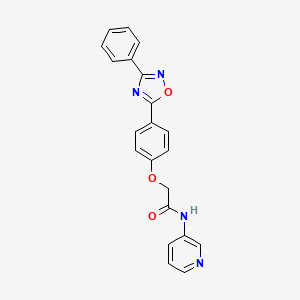
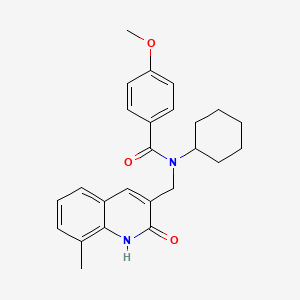
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7707978.png)
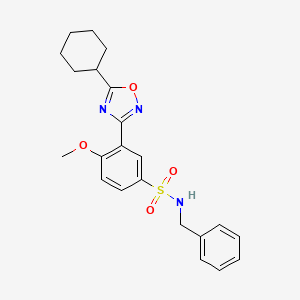
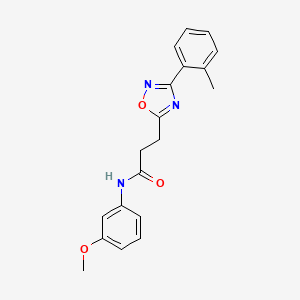



![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
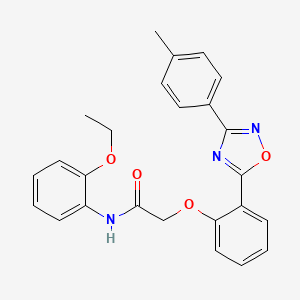
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7708042.png)


